N-(1-cyano-2-phenylethyl)acetamide
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Overview
Description
N-(1-cyano-2-phenylethyl)acetamide is an organic compound with the molecular formula C11H12N2O It is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to an ethyl chain, which is further connected to an acetamide group (-CONH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-phenylethyl)acetamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with cyanoacetic acid under acidic conditions to form the desired product. The reaction typically proceeds as follows:
Reaction of 1-phenylethylamine with cyanoacetic acid: This step involves the condensation of 1-phenylethylamine with cyanoacetic acid in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of N-(1-amino-2-phenylethyl)acetamide.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of N-(1-amino-2-phenylethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-2-phenylethyl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-cyano-2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)acetamide: Lacks the cyano group, resulting in different chemical reactivity and biological activity.
2-cyano-N-(1-phenylethyl)acetamide: Similar structure but with variations in the position of the cyano group.
Uniqueness
N-(1-cyano-2-phenylethyl)acetamide is unique due to the presence of both the cyano and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
24748-46-7 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1-cyano-2-phenylethyl)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-11(8-12)7-10-5-3-2-4-6-10/h2-6,11H,7H2,1H3,(H,13,14) |
InChI Key |
QVXLUXTYHOISLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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